molecular formula C29H36BrF7N5O4PPt-2 B12335279 (SP-4-2)-Platinum(1+), (2-bromo-5-fluoropyridine-kappaN)(9-hydroxy-6-methylpyrido[2,3-a]pyrrolo[3,4-c]carbazole-5,7(1H,6H)-dionato-kappaN1,kappaN12)(6-methyl-3-pyridinol-kappaN1)-, hexafluorophosphate(1-)

(SP-4-2)-Platinum(1+), (2-bromo-5-fluoropyridine-kappaN)(9-hydroxy-6-methylpyrido[2,3-a]pyrrolo[3,4-c]carbazole-5,7(1H,6H)-dionato-kappaN1,kappaN12)(6-methyl-3-pyridinol-kappaN1)-, hexafluorophosphate(1-)

Cat. No.: B12335279
M. Wt: 957.6 g/mol
InChI Key: OLJONSDEPVQAGT-UHFFFAOYSA-N
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Description

(SP-4-2)-Platinum(1+), (2-bromo-5-fluoropyridine-kappaN)(9-hydroxy-6-methylpyrido[2,3-a]pyrrolo[3,4-c]carbazole-5,7(1H,6H)-dionato-kappaN1,kappaN12)(6-methyl-3-pyridinol-kappaN1)-, hexafluorophosphate(1-) is a complex platinum compound. It is characterized by the presence of multiple ligands, including 2-bromo-5-fluoropyridine, 9-hydroxy-6-methylpyrido[2,3-a]pyrrolo[3,4-c]carbazole-5,7(1H,6H)-dionato, and 6-methyl-3-pyridinol, coordinated to a central platinum ion. The compound is further stabilized by a hexafluorophosphate counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (SP-4-2)-Platinum(1+) involves several steps, starting with the preparation of the individual ligands. For instance, 2-bromo-5-fluoropyridine can be synthesized via the bromination of 5-fluoropyridine . The ligands are then coordinated to the platinum ion through a series of complexation reactions under controlled conditions, typically involving the use of platinum salts such as platinum(II) chloride.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis of the ligands followed by their coordination to platinum in a controlled environment. The process would require stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(SP-4-2)-Platinum(1+) can undergo various chemical reactions, including:

    Substitution Reactions: The ligands can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The platinum center can undergo redox reactions, altering its oxidation state.

Common Reagents and Conditions

Common reagents used in these reactions include halides, phosphines, and other nucleophiles. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile under inert atmosphere conditions to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield new platinum complexes with different ligands, while redox reactions can result in changes to the oxidation state of the platinum center.

Scientific Research Applications

(SP-4-2)-Platinum(1+) has several applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and hydrogenation reactions.

    Biology: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Medicine: Research is ongoing to explore its use in targeted drug delivery systems.

    Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of (SP-4-2)-Platinum(1+) involves its interaction with biological molecules, particularly DNA. The platinum center can form covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of cross-links that inhibit DNA replication and transcription. This ultimately results in cell death, making the compound a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Cisplatin: A well-known platinum-based anticancer drug that forms similar DNA cross-links.

    Carboplatin: Another platinum-based drug with a similar mechanism of action but different pharmacokinetics.

    Oxaliplatin: A third-generation platinum drug with improved efficacy and reduced side effects compared to cisplatin and carboplatin.

Uniqueness

(SP-4-2)-Platinum(1+) is unique due to its specific ligand structure, which may confer different reactivity and selectivity compared to other platinum compounds. Its combination of ligands can also influence its solubility, stability, and overall biological activity.

Properties

Molecular Formula

C29H36BrF7N5O4PPt-2

Molecular Weight

957.6 g/mol

IUPAC Name

2-bromo-5-fluoropyridine;18-hydroxy-4-methyl-4,14-diaza-11-azanidapentacyclo[11.7.0.02,6.07,12.015,20]icosane-3,5-dione;6-methylpyridin-3-ol;platinum;hexafluorophosphate

InChI

InChI=1S/C18H26N3O3.C6H7NO.C5H3BrFN.F6P.Pt/c1-21-17(23)13-9-3-2-6-19-15(9)16-12(14(13)18(21)24)10-7-8(22)4-5-11(10)20-16;1-5-2-3-6(8)4-7-5;6-5-2-1-4(7)3-8-5;1-7(2,3,4,5)6;/h8-16,20,22H,2-7H2,1H3;2-4,8H,1H3;1-3H;;/q-1;;;-1;

InChI Key

OLJONSDEPVQAGT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)O.CN1C(=O)C2C3CCC[N-]C3C4C(C2C1=O)C5CC(CCC5N4)O.C1=CC(=NC=C1F)Br.F[P-](F)(F)(F)(F)F.[Pt]

Origin of Product

United States

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